molecular formula C15H21NO B5709205 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline

1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B5709205
M. Wt: 231.33 g/mol
InChI Key: FWFOXGPTEVRMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline (EBTHQ) is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for use in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation, oxidative stress, and cancer cell growth.
Biochemical and Physiological Effects:
1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a number of biochemical and physiological effects in the body. These effects include a reduction in inflammation, oxidative stress, and cancer cell growth. 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline is its unique structure, which makes it a promising candidate for use in various fields of scientific research. However, there are also limitations to the use of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline in lab experiments. One of the main limitations is the difficulty of synthesizing the compound, which can be time-consuming and expensive. Additionally, the mechanism of action of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, which can make it difficult to interpret the results of lab experiments.

Future Directions

There are many future directions for the study of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline. One area of research is in the development of new drugs for the treatment of various diseases, including inflammation, oxidative stress, and cancer. Another area of research is in the study of the mechanism of action of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline, which could lead to a better understanding of its potential applications in scientific research. Additionally, the synthesis of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline could be further optimized to improve yields and purity of the compound.

Synthesis Methods

1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process, starting with the reaction of 2-ethylbutyric acid with acetic anhydride to form the corresponding anhydride. This anhydride is then reacted with aniline to produce the desired product, 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline. The synthesis of 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline has been optimized and improved over the years, resulting in high yields and purity of the compound.

Scientific Research Applications

1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. 1-(2-ethylbutanoyl)-1,2,3,4-tetrahydroquinoline has been found to have anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the development of new drugs for these diseases.

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-ethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-3-12(4-2)15(17)16-11-7-9-13-8-5-6-10-14(13)16/h5-6,8,10,12H,3-4,7,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFOXGPTEVRMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-ethylbutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.